molecular formula C39H34P2 B6309683 Bis[2-(4-methyldiphenylphosphino)phenyl]methane;  90% CAS No. 2088941-75-5

Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%

Cat. No. B6309683
CAS RN: 2088941-75-5
M. Wt: 564.6 g/mol
InChI Key: BJUUSJAOBPPSEC-UHFFFAOYSA-N
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Description

Bis[2-(4-methyldiphenylphosphino)phenyl]methane, also known as BMDPP, is an organophosphorus compound that is widely used as a ligand in coordination chemistry. It is a chelating agent that is used to synthesize and stabilize metal complexes. BMDPP is a popular ligand for a variety of transition metal complexes due to its high stability and low toxicity.

Mechanism of Action

Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% forms a stable complex with the transition metal, which prevents the metal from undergoing further reactions. The ligand is coordinated to the metal through the two phosphine groups and the two methyl groups. The coordination of the ligand to the metal prevents the metal from undergoing further reactions, thus stabilizing the complex.
Biochemical and Physiological Effects
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is a relatively non-toxic compound and is not known to have any adverse biochemical or physiological effects. It is not known to be carcinogenic or mutagenic and is not considered to be an environmental pollutant.

Advantages and Limitations for Lab Experiments

Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% has several advantages in laboratory experiments. It is a stable ligand, which makes it suitable for use in a variety of reactions. It is also non-toxic and does not produce any hazardous by-products. The main limitation of Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is its limited solubility, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%. It could be used in the synthesis of more complex organic compounds, such as peptides and nucleic acids. It could also be used in the synthesis of more complex metal complexes, such as metal-organic frameworks. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of new materials, such as nanomaterials.

Synthesis Methods

Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% can be synthesized by the reaction of 2-methyl-4-diphenylphosphinobenzene and methylmagnesium bromide. The reaction is carried out in a two-phase system of dichloromethane and methanol. The reaction is catalyzed by a base such as tetrabutylammonium bromide. The reaction produces a mixture of the desired product and by-products which can be separated by column chromatography.

Scientific Research Applications

Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry to synthesize and stabilize metal complexes. It is also used in the synthesis of organic compounds such as amines, sulfides, and phosphines. Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is also used in the synthesis of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

[2-[(2-diphenylphosphanyl-5-methylphenyl)methyl]-4-methylphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34P2/c1-30-23-25-38(40(34-15-7-3-8-16-34)35-17-9-4-10-18-35)32(27-30)29-33-28-31(2)24-26-39(33)41(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-28H,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUUSJAOBPPSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=C(C=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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